

Application Notes and Protocols for GSK6853 in In Vivo Studies

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of **GSK6853**, a potent and selective inhibitor of the BRPF1 bromodomain, for use in in vivo research settings. The following protocols and data have been compiled to guide the design and execution of pre-clinical studies.

Introduction

GSK6853 is a high-affinity chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[1][2][3] By selectively inhibiting the BRPF1 bromodomain, **GSK6853** disrupts the interaction with acetylated histones, thereby modulating gene expression.[4] This document outlines the pharmacokinetic properties of **GSK6853** and provides a representative protocol for its use in a murine xenograft model.

Data Presentation

Pharmacokinetic Properties of GSK6853 in Male CD1 Mice

The following table summarizes the key pharmacokinetic parameters of **GSK6853** administered via intravenous (IV), oral (PO), and intraperitoneal (IP) routes in male CD1 mice. The data

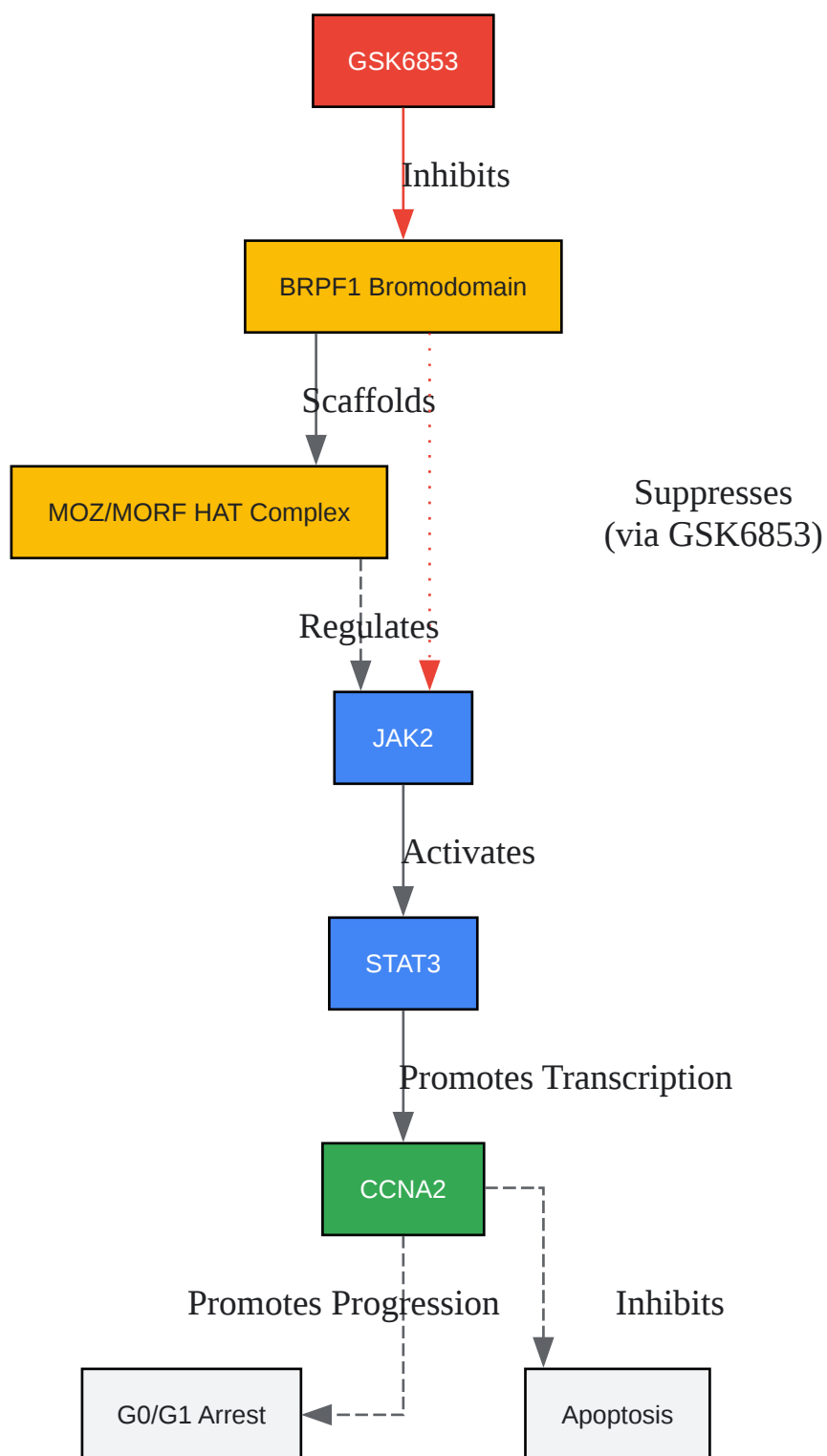
suggests that intraperitoneal administration provides the highest bioavailability.[2][5]

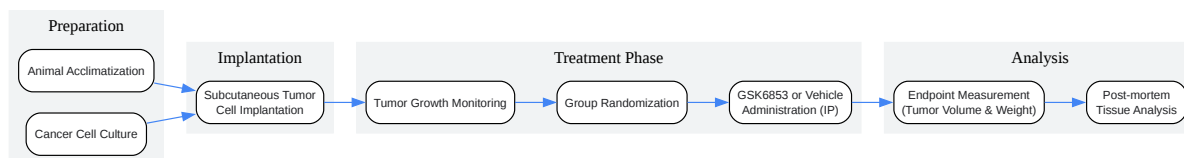
Parameter	Intravenous (IV)	Oral (PO)	Intraperitoneal (IP)
Dose	1 mg/kg	3 mg/kg	3 mg/kg
Bioavailability (F%)	N/A	22%	85%
Cmax	N/A	42 ng/mL	469 ng/mL
Tmax	N/A	1.5 h	0.25 h
Blood Clearance (CLb)	107 mL/min/kg	N/A	N/A
Volume of Distribution (Vd)	5.5 L/kg	N/A	N/A
Terminal Half-life (t1/2)	1.7 h	N/A	N/A
Fraction Unbound (fub)	7.9%	7.9%	7.9%

Data sourced from studies in male CD1 mice.[2][5]

Signaling Pathway and Mechanism of Action

GSK6853 selectively binds to the bromodomain of BRPF1, a key component of the MOZ/MORF histone acetyltransferase complexes. This inhibition disrupts the recruitment of these complexes to chromatin, leading to altered gene expression. In non-small cell lung cancer (NSCLC) cells, inhibition of BRPF1 by **GSK6853** has been shown to suppress the JAK2/STAT3 signaling pathway. This leads to the downregulation of Cyclin A2 (CCNA2), a critical cell cycle regulator, resulting in G0/G1 cell cycle arrest and apoptosis.





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- To cite this document: BenchChem. [Application Notes and Protocols for GSK6853 in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15570549#gsk6853-dosage-and-administration-for-in-vivo-studies>]

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